2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)- 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)- 3,3-bis(4-hydroxy-3-methylphenyl)-1H-indol-2-one is a member of indoles.
Brand Name: Vulcanchem
CAS No.: 47465-97-4
VCID: VC0139907
InChI: InChI=1S/C22H19NO3/c1-13-11-15(7-9-19(13)24)22(16-8-10-20(25)14(2)12-16)17-5-3-4-6-18(17)23-21(22)26/h3-12,24-25H,1-2H3,(H,23,26)
SMILES: CC1=C(C=CC(=C1)C2(C3=CC=CC=C3NC2=O)C4=CC(=C(C=C4)O)C)O
Molecular Formula: C22H19NO3
Molecular Weight: 345.4 g/mol

2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)-

CAS No.: 47465-97-4

Reference Standards

VCID: VC0139907

Molecular Formula: C22H19NO3

Molecular Weight: 345.4 g/mol

2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)- - 47465-97-4

CAS No. 47465-97-4
Product Name 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)-
Molecular Formula C22H19NO3
Molecular Weight 345.4 g/mol
IUPAC Name 3,3-bis(4-hydroxy-3-methylphenyl)-1H-indol-2-one
Standard InChI InChI=1S/C22H19NO3/c1-13-11-15(7-9-19(13)24)22(16-8-10-20(25)14(2)12-16)17-5-3-4-6-18(17)23-21(22)26/h3-12,24-25H,1-2H3,(H,23,26)
Standard InChIKey ZEKCYPANSOJWDH-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C2(C3=CC=CC=C3NC2=O)C4=CC(=C(C=C4)O)C)O
Canonical SMILES CC1=C(C=CC(=C1)C2(C3=CC=CC=C3NC2=O)C4=CC(=C(C=C4)O)C)O
Description 3,3-bis(4-hydroxy-3-methylphenyl)-1H-indol-2-one is a member of indoles.
Synonyms 1,3-Dihydro-3,3-bis(4-hydroxy-3-methylphenyl)-2H-indol-2-one;
PubChem Compound 162076
Last Modified Nov 11 2021
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